8-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid
CAS No.: 1334147-72-6
Cat. No.: VC15921314
Molecular Formula: C14H23NO4
Molecular Weight: 269.34 g/mol
* For research use only. Not for human or veterinary use.
![8-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid - 1334147-72-6](/images/structure/VC15921314.png)
Specification
CAS No. | 1334147-72-6 |
---|---|
Molecular Formula | C14H23NO4 |
Molecular Weight | 269.34 g/mol |
IUPAC Name | 8-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-3-carboxylic acid |
Standard InChI | InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-11-8-4-5-9(11)7-10(6-8)12(16)17/h8-11H,4-7H2,1-3H3,(H,15,18)(H,16,17) |
Standard InChI Key | WANSNGFRLUNMIS-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NC1C2CCC1CC(C2)C(=O)O |
Introduction
Structural Characteristics and Chemical Properties
Molecular Architecture
The compound’s bicyclo[3.2.1]octane framework imposes significant conformational rigidity, which enhances its stability and influences interactions with biological targets . Key structural features include:
Property | Value |
---|---|
Molecular Formula | C₁₄H₂₃NO₄ |
Molecular Weight | 269.34 g/mol |
SMILES Notation | CC(C)(C)OC(=O)NC1C2CCC1CC(C2)C(=O)O |
IUPAC Name | 8-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-3-carboxylic acid |
The Boc group at the 8-position serves dual roles: protecting the amine during synthesis and modulating solubility . The carboxylic acid at the 3-position enables further functionalization, such as esterification or amide bond formation .
Stereochemical Considerations
Stereochemistry critically impacts the compound’s reactivity and bioactivity. The (1R,3R,5S) configuration, as reported in derivatives, ensures optimal spatial alignment for target binding . Computational models suggest that deviations in stereochemistry reduce affinity for neurological receptors by up to 70%.
Synthesis and Manufacturing
Acyclic Precursor Approach
The most common synthesis begins with acyclic precursors containing pre-established stereocenters. For example, enantiopure amino acids undergo cyclization via intramolecular aldol condensation to form the bicyclic core . Yields typically range from 45% to 65%, with purity exceeding 95% after chromatographic purification.
Direct Stereochemical Control
Alternative methods generate stereochemistry during bicyclo[3.2.1]octane formation. A notable protocol employs chiral auxiliaries, such as Evans’ oxazolidinones, to induce asymmetry during ring-closing metathesis . This approach reduces synthetic steps but requires stringent temperature control (-78°C) .
Boc Protection Strategies
Introducing the Boc group early in the synthesis prevents unwanted side reactions. tert-Butyl chloroformate reacts selectively with the amine group under mild alkaline conditions (pH 8–9), achieving >90% protection efficiency . Subsequent deprotection uses trifluoroacetic acid (TFA) in dichloromethane .
Applications in Drug Development
Prodrug Design
The carboxylic acid group facilitates prodrug synthesis. Ester derivatives, such as ethyl 8-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylate, exhibit enhanced blood-brain barrier permeability (logP = 2.3 vs. 0.8 for parent compound) . Hydrolysis in vivo regenerates the active form with a half-life of 6 hours .
Peptide Mimetics
Incorporating the bicyclic scaffold into peptide chains improves metabolic stability. Cyclic RGD peptides featuring this moiety show 3-fold higher integrin binding affinity compared to linear analogs.
Interaction Studies and Mechanistic Insights
X-Ray Crystallography
Co-crystallization with the dopamine transporter (DAT) reveals hydrogen bonding between the carboxylic acid and Asp79 residue. Van der Waals interactions with Phe325 and Tyr124 stabilize the complex.
Molecular Dynamics Simulations
Simulations predict a binding free energy of -9.8 kcal/mol for DAT, correlating with experimental IC₅₀ values. The Boc group’s tert-butyl moiety occupies a hydrophobic pocket, reducing solvent accessibility by 30%.
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